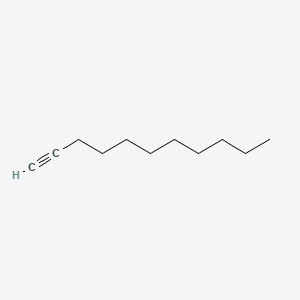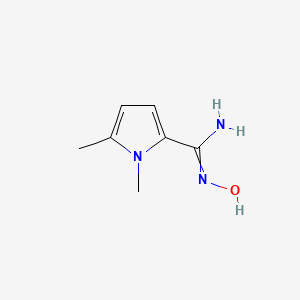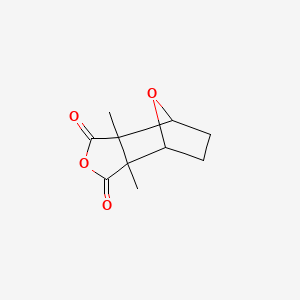
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol is a chemical compound with the molecular formula C22H30O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from phenol derivatives. One common method involves the sulfonylation of 2,2'-di-tert-butyl-5,5'-dimethyl-bisphenol with chlorosulfonic acid, followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfinyl group in the compound can undergo further oxidation to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as bromine or nitric acid can be employed.
Major Products Formed:
Oxidation: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfonyl-di-phenol
Reduction: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfanyl-di-phenol
Substitution: Brominated or nitro-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bulky groups can provide steric hindrance, which is useful in controlling reaction pathways.
Biology: In biological research, the compound can be used as a probe to study oxidative stress and antioxidant activity. Its phenolic structure allows it to scavenge free radicals, making it valuable in studying oxidative damage in cells.
Medicine: The compound's antioxidant properties make it a candidate for developing therapeutic agents. It can be used in formulations to protect against oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In the polymer industry, the compound can be used as a stabilizer or antioxidant in the production of plastics and rubbers. Its ability to prevent degradation by oxidation enhances the longevity and performance of these materials.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The sulfinyl group also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Molecular Targets and Pathways:
Free Radicals: The primary targets are reactive oxygen species (ROS) and other free radicals.
Antioxidant Pathways: The compound interacts with cellular antioxidant defense mechanisms, such as glutathione and superoxide dismutase.
Comparación Con Compuestos Similares
2,2'-Di-tert-butyl-4,4'-dihydroxy-bisphenol
2,2'-Di-tert-butyl-4,4'-sulfonyl-bisphenol
2,2'-Di-tert-butyl-5,5'-dimethyl-bisphenol
Uniqueness: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol stands out due to its sulfinyl group, which provides unique chemical reactivity and antioxidant properties compared to its counterparts. The presence of both bulky tert-butyl groups and the sulfinyl linkage enhances its stability and effectiveness as an antioxidant.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique properties make it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfinyl-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-13-9-17(23)15(21(3,4)5)11-19(13)26(25)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWOIVYFUKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(1,1-Dimethylhexyl)-2-[5-(1,1-dimethylhexyl)-2-hydroxyphenylthio]phenol](/img/structure/B7812500.png)


